(5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a nitrobenzylidene group and a hydroxy-methoxy substitution on the benzene ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The hydroxy and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with various molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes essential for tumor growth. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitro group, which may result in different biological activity.
(5Z)-5-(4-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group, potentially affecting its chemical reactivity.
Uniqueness
The presence of both the nitro and methoxy groups in (5Z)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S2/c1-18-7-3-5(2-6(9(7)14)13(16)17)4-8-10(15)12-11(19)20-8/h2-4,14H,1H3,(H,12,15,19)/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNYZMRIPRDMHD-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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